2-(1H-Indol-4-YL)acetic acid
Overview
Description
2-(1H-Indol-4-YL)acetic acid is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pharmacologically Active Derivatives : Rubab et al. (2017) demonstrated the synthesis of derivatives from 2-(1H-Indol-3-yl)acetic acid that exhibited antibacterial activities and enzyme inhibitory potentials, suggesting their use as therapeutic agents for inflammatory ailments (Rubab et al., 2017).
Novel Compound Synthesis for Biological Evaluation : Muralikrishna et al. (2014) synthesized and characterized new derivatives with antimicrobial activity, showcasing their potential in developing new antibacterial and antifungal agents (Muralikrishna et al., 2014).
Development of Unique Indoloketopiperazine Derivatives : Ghandi et al. (2012) developed novel substituted indoloketopiperazine derivatives through an intramolecular Ugi reaction, contributing to the field of organic synthesis and drug development (Ghandi et al., 2012).
Synthesis and Evaluation of Oxazolone Derivatives : Rao et al. (2019) synthesized new oxazolone derivatives and evaluated their antioxidant and antimicrobial activities, indicating their potential in pharmaceutical applications (Rao et al., 2019).
Nonsteroidal Anti-inflammatory Drug Development : Kumar et al. (2022) synthesized new 1-(1H-indol-1-yl)ethanone compounds and evaluated their effects on COX-2 enzyme, along with in vivo analgesic and anti-inflammatory activity, contributing to the development of new NSAIDs (Kumar et al., 2022).
Antimicrobial Activity of Novel Compounds : A 2020 study highlighted the synthesis of new 1H-Indole derivatives with significant antimicrobial activity, emphasizing their role in combating infections (2020).
Identification of Potent CRTH2 Antagonists : Fretz et al. (2013) discovered a novel CRTh2 antagonist, indicating its potential in treating asthma and allergic rhinitis (Fretz et al., 2013).
Photolysis of Indole Derivatives : Lin and Abe (2021) explored the photolysis of 2-(4-nitrophenyl)-1H-indole derivatives, revealing a unique artificial breathing-type reaction, which could be applied in oxidation of amino acids (Lin & Abe, 2021).
Antioxidant Activity of Indole-3-acetic Acid Analogues : Naik et al. (2011) studied the antioxidant activities of indole-3-acetic acid derivatives, indicating their potential use in antioxidative therapy (Naik, Kumar, & Harini, 2011).
Peroxidase-Catalysed Oxidation Studies : Gazarian et al. (1998) investigated the peroxidase-catalysed degradation of Indol-3-yl acetic acid, providing insights into plant growth and development (Gazarian et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
2-(1H-Indol-4-YL)acetic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . The indole nucleus is a key component of many important synthetic drug molecules and has been found to have a broad spectrum of biological activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that lead to their biological effects . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Indole derivatives can also inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .
Result of Action
The result of the action of this compound can vary depending on the specific biological activity. For example, indole derivatives with antiviral activity can inhibit the replication of viruses, while those with anti-inflammatory activity can reduce inflammation .
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-4-YL)acetic acid, like other indole derivatives, possesses various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound interacts with various enzymes, proteins, and other biomolecules, contributing to these diverse biological activities .
Cellular Effects
The effects of this compound on cells and cellular processes are broad and varied. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is complex and depends on the specific biological context.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . More detailed studies are needed to fully understand the dosage effects of this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can also affect its localization or accumulation
Properties
IUPAC Name |
2-(1H-indol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNAOLVFGLFTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502328 | |
Record name | (1H-Indol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-74-2 | |
Record name | (1H-Indol-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.